molecular formula C12H18Cl2N2O2 B13534392 4-Benzylpiperazine-2-carboxylicaciddihydrochloride

4-Benzylpiperazine-2-carboxylicaciddihydrochloride

Cat. No.: B13534392
M. Wt: 293.19 g/mol
InChI Key: PRHQLODIJPJLGV-UHFFFAOYSA-N
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Description

4-Benzylpiperazine-2-carboxylicaciddihydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazine-2-carboxylicaciddihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, with optimization for yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpiperazine-2-carboxylicaciddihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Benzylpiperazine-2-carboxylicaciddihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as acting as an inhibitor for specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Benzylpiperazine-2-carboxylicaciddihydrochloride involves its interaction with molecular targets such as enzymes. It may act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the enzyme and biological system being studied .

Comparison with Similar Compounds

    2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: An effective human carbonic anhydrase inhibitor.

    Piperazine-2-carboxylic acid dihydrochloride: A related compound with similar structural features.

Uniqueness: 4-Benzylpiperazine-2-carboxylicaciddihydrochloride is unique due to its specific benzyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to certain molecular targets compared to other piperazine derivatives .

Properties

Molecular Formula

C12H18Cl2N2O2

Molecular Weight

293.19 g/mol

IUPAC Name

4-benzylpiperazine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-9-14(7-6-13-11)8-10-4-2-1-3-5-10;;/h1-5,11,13H,6-9H2,(H,15,16);2*1H

InChI Key

PRHQLODIJPJLGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C(=O)O)CC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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